molecular formula C18H16N4O3 B3149443 4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 672914-30-6

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B3149443
CAS No.: 672914-30-6
M. Wt: 336.3 g/mol
InChI Key: FPCLJERZGAKAAX-UHFFFAOYSA-N
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Description

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a nitro group, a pyrrolidine ring, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrophthalazinone core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The nitro group and pyrrolidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a nitro group, pyrrolidine ring, and dihydrophthalazinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-nitro-4-pyrrolidin-1-ylphenyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18-14-6-2-1-5-13(14)17(19-20-18)12-7-8-15(16(11-12)22(24)25)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLJERZGAKAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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